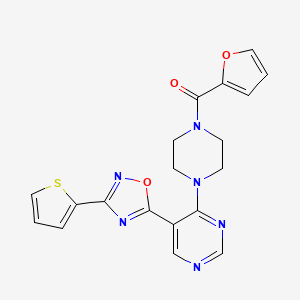
3-Butoxy-2-phenyl-3,4-dihydroquinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butoxy-2-phenyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The structure of this compound consists of a quinazolinone core with a butoxy group at the third position and a phenyl group at the second position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butoxy-2-phenyl-3,4-dihydroquinazolin-4-one typically involves the condensation of anthranilamide with an appropriate aldehyde or ketone. One common method is the reaction of anthranilamide with butyl bromide and benzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of heterogeneous catalysts, such as cross-linked poly(4-vinylpyridine) supported boron trifluoride, can enhance the efficiency of the synthesis and allow for easy separation and reuse of the catalyst .
Análisis De Reacciones Químicas
Types of Reactions
3-Butoxy-2-phenyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different substituents.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone derivatives.
Substitution: The butoxy and phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone and dihydroquinazolinone derivatives, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
3-Butoxy-2-phenyl-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.
Mecanismo De Acción
The mechanism of action of 3-Butoxy-2-phenyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. For example, it can inhibit tankyrase enzymes, which play a role in the regulation of Wnt signaling pathways. By inhibiting these enzymes, the compound can modulate cellular processes related to cancer progression . The binding of the compound to the nicotinamide site of the catalytic domain of tankyrase enzymes is crucial for its inhibitory activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-3,4-dihydroquinazolin-4-one: Lacks the butoxy group but shares the quinazolinone core.
3-Butoxy-2-methyl-3,4-dihydroquinazolin-4-one: Similar structure with a methyl group instead of a phenyl group.
2-Phenyl-3-butyl-3,4-dihydroquinazolin-4-one: Similar structure with a butyl group instead of a butoxy group.
Uniqueness
3-Butoxy-2-phenyl-3,4-dihydroquinazolin-4-one is unique due to the presence of both butoxy and phenyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups can enhance its potential as a therapeutic agent by providing specific interactions with molecular targets .
Propiedades
IUPAC Name |
3-butoxy-2-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-2-3-13-22-20-17(14-9-5-4-6-10-14)19-16-12-8-7-11-15(16)18(20)21/h4-12H,2-3,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCJAQFVYOJOFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCON1C(=NC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-Dichlorophenyl)-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2647989.png)
![3-[(4-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2647990.png)
![2-({4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2647991.png)
![N-Methyl-N-[2-[[(1R,2R)-2-methylsulfanylcyclohexyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2647993.png)
![2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-phenylacetamide](/img/structure/B2647994.png)
![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}adamantane-1-carboxamide](/img/structure/B2647995.png)

![N-(4-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2647998.png)

![2-{[1-(2,6-difluorobenzoyl)piperidin-4-yl]oxy}-1,3-benzothiazole](/img/structure/B2648001.png)

![8-(2,4-dimethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2648006.png)
![2-(2-nitroethyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2648007.png)
